1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole
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Overview
Description
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyridine ring and an oxane group, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole”, it’s difficult to provide a detailed explanation of its interaction with its targets.
Pharmacokinetics
The ADME properties of indole derivatives can also vary widely. Factors such as the compound’s structure and the route of administration can greatly influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of indole derivatives can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include things like pH, temperature, and the presence of other compounds .
Preparation Methods
The synthesis of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole involves multiple steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The pyridine and oxane groups are then introduced through subsequent reactions, such as nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the indole or pyridine rings are replaced with other substituents.
Scientific Research Applications
Comparison with Similar Compounds
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(22-10-7-16-3-1-2-4-18(16)22)17-5-6-19(21-13-17)25-14-15-8-11-24-12-9-15/h1-6,13,15H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCMLMDIPIAQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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